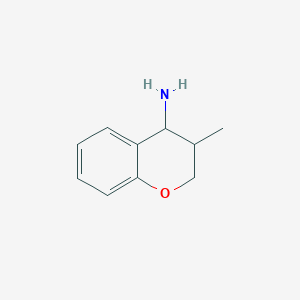![molecular formula C9H18N2OS B13189831 1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13189831.png)
1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one is a compound with the molecular formula C9H18N2OS and a molecular weight of 202.32 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a thiolane ring, which is a sulfur-containing five-membered ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
The synthesis of 1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one typically involves the reaction of pyrrolidine derivatives with thiolane derivatives under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction
Análisis De Reacciones Químicas
1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar chemical properties and reactivity.
Thiolane derivatives: These compounds share the thiolane ring structure and have similar chemical properties and reactivity.
Pyrrolizines: These compounds have a fused pyrrolidine and benzene ring structure, which gives them unique chemical properties and biological activity
The uniqueness of this compound lies in its combination of the pyrrolidine and thiolane rings, which provides a distinct set of chemical and biological properties.
Propiedades
Fórmula molecular |
C9H18N2OS |
|---|---|
Peso molecular |
202.32 g/mol |
Nombre IUPAC |
1-(pyrrolidin-3-ylmethylimino)thiolane 1-oxide |
InChI |
InChI=1S/C9H18N2OS/c12-13(5-1-2-6-13)11-8-9-3-4-10-7-9/h9-10H,1-8H2 |
Clave InChI |
GGZOAODPLRQBPE-UHFFFAOYSA-N |
SMILES canónico |
C1CCS(=NCC2CCNC2)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanol](/img/structure/B13189756.png)
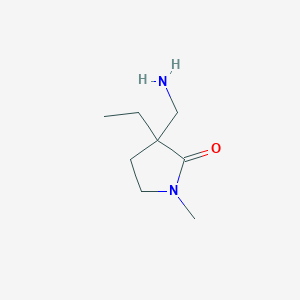
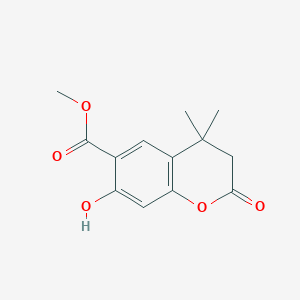
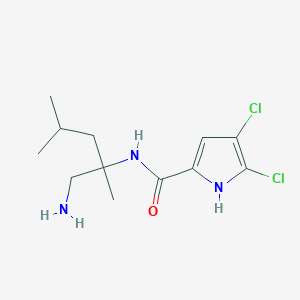
![Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13189767.png)
![Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13189771.png)
![Methyl 5-ethyl-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13189784.png)
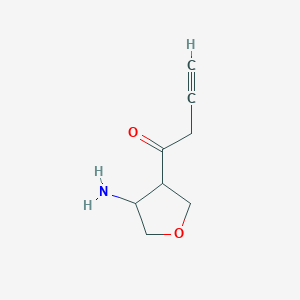
![(2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane](/img/structure/B13189802.png)
![2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13189808.png)
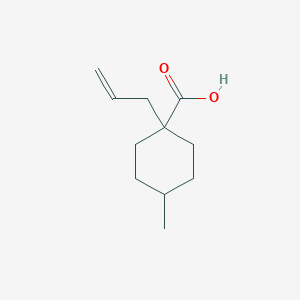
![2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile](/img/structure/B13189822.png)
